molecular formula C9H7FN2O2S B1383013 6-Fluoroquinoline-3-sulfonamide CAS No. 1798757-52-4

6-Fluoroquinoline-3-sulfonamide

Cat. No.: B1383013
CAS No.: 1798757-52-4
M. Wt: 226.23 g/mol
InChI Key: GFCXRCYWOUYTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Quinolone and Sulfonamide Medicinal Chemistry

Quinolones are a class of synthetic antibacterial agents characterized by a bicyclic core structure related to 4-quinolone. wikipedia.org They function by interfering with bacterial DNA replication, specifically by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for the unwinding and duplication of DNA. wikipedia.org The addition of a fluorine atom to the quinoline (B57606) ring system, typically at the C-6 position, defines the fluoroquinolones, which exhibit a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. wikipedia.org

Sulfonamides , or "sulfa drugs," are a class of antibiotics that are structurally similar to p-aminobenzoic acid (PABA). slideshare.netslideshare.net Bacteria that synthesize their own folic acid, an essential nutrient, use PABA as a precursor. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase, which is involved in this synthesis pathway, thereby halting bacterial growth. doctorlib.orgmhmedical.com

The compound 6-Fluoroquinoline-3-sulfonamide is thus a hybrid structure, incorporating the key fluoroquinolone backbone with a sulfonamide functional group. This unique combination offers the potential for novel mechanisms of action or enhanced activity.

Significance of the Fluoroquinoline-Sulfonamide Scaffold in Drug Discovery

The creation of hybrid molecules that combine two distinct pharmacophores, such as the fluoroquinolone and sulfonamide moieties, is a well-established strategy in drug discovery. The goal is often to develop compounds with a broader spectrum of activity, overcome drug resistance, or achieve synergistic effects.

Research into sulfanilyl fluoroquinolones (NSFQs), which are structurally related to this compound, has explored whether these hybrids act through a dual mechanism. nih.gov Studies on some NSFQs suggest that their primary mode of action is similar to that of fluoroquinolones, by inhibiting DNA gyrase. nih.gov However, the sulfonamide portion can influence the molecule's physical and chemical properties, potentially affecting its ability to penetrate bacterial cells. nih.gov

The sulfonamide group itself is a highly versatile scaffold in medicinal chemistry, with applications beyond antibacterial agents, including treatments for a wide range of conditions. ajchem-b.comnih.govresearchgate.netdntb.gov.uacitedrive.com The ease of synthesis and the ability to modify the sulfonamide group allow for the creation of diverse chemical libraries for screening against various therapeutic targets. ajchem-b.com The development of novel sulfonamide derivatives remains an active area of research, driven by the need for new drugs with improved efficacy and reduced side effects. ajchem-b.comresearchgate.net

Historical Perspectives on Sulfonamide and Fluoroquinolone Research

The history of sulfonamides dates back to the 1930s with the discovery of Prontosil, the first commercially available antibiotic. researchgate.netresearchgate.net German chemist Gerhard Domagk discovered its antibacterial effects, a finding that earned him the Nobel Prize. researchgate.net It was later found that Prontosil is a prodrug, meaning it is converted in the body to its active form, sulfanilamide. openaccesspub.org This discovery opened the door to the development of a wide range of sulfa drugs that were instrumental in treating bacterial infections before the widespread availability of penicillin. researchgate.netopenaccesspub.org

The story of quinolones began in 1962 with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. wikipedia.org While effective for urinary tract infections, nalidixic acid had a limited spectrum of activity. wikipedia.org The subsequent addition of a fluorine atom to the quinolone structure led to the development of the fluoroquinolones in the 1970s, a major advancement in antibacterial therapy. wikipedia.org Since then, thousands of quinolone analogs have been synthesized, leading to successive generations of fluoroquinolones with improved activity and broader applications. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroquinoline-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCXRCYWOUYTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798757-52-4
Record name 6-fluoroquinoline-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Modifications of 6 Fluoroquinoline 3 Sulfonamide Analogues

Strategies for Core 6-Fluoroquinoline-3-sulfonamide Synthesis

The synthesis of the this compound core is a multi-step process that typically involves the initial construction of the quinoline (B57606) ring system, followed by the introduction of the sulfonamide group. A common strategy begins with the synthesis of a substituted aniline, which then undergoes a cyclization reaction to form the quinoline scaffold.

One plausible synthetic pathway commences with the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), which, upon thermal cyclization, yields an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative. Subsequent chlorination, often using phosphorus oxychloride, converts the 4-oxo group to a 4-chloro substituent, affording a key intermediate, ethyl 4-chloro-6-fluoroquinoline-3-carboxylate nih.gov.

The introduction of the sulfonamide functionality can be achieved through several methods. A direct approach involves the reaction of the corresponding quinoline with chlorosulfonic acid to yield a sulfonyl chloride, which can then be reacted with an amine to form the sulfonamide. For instance, 8-hydroxyquinoline can be treated with chlorosulfonic acid to produce 8-hydroxyquinoline-5-sulfonyl chloride tandfonline.com. This intermediate can then be reacted with various amines to furnish the desired sulfonamide derivatives tandfonline.com. A similar strategy could be adapted for the synthesis of this compound, likely starting from a 6-fluoroquinoline precursor.

Alternatively, the sulfonamide moiety can be introduced via a nucleophilic aromatic substitution reaction. For example, a 4-chloroquinoline derivative can react with an aminobenzenesulfonamide under microwave-assisted conditions to yield the corresponding quinolinylaminobenzenesulfonamide nih.govtandfonline.com. While this specific example results in a larger, hybrid-like structure, the underlying principle of coupling a quinoline with a sulfonamide-containing fragment is a viable strategy.

A summary of a potential synthetic approach is presented in the table below:

StepReactantsReagents/ConditionsProduct
1Substituted Aniline, Diethyl EthoxymethylenemalonateRefluxing EthanolDiethyl 2-((phenylamino)methylene)malonate derivative
2Diethyl 2-((phenylamino)methylene)malonate derivativeDiphenyl ether, 250°CEthyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
3Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylatePOCl₃, RefluxEthyl 4-chloroquinoline-3-carboxylate
46-FluoroquinolineChlorosulfonic Acid6-Fluoroquinoline-3-sulfonyl chloride
56-Fluoroquinoline-3-sulfonyl chlorideAmmonia or AmineThis compound

Derivatization Approaches at the Sulfonamide Moiety

Once the core this compound structure is obtained, further chemical modifications can be made at the sulfonamide group to explore structure-activity relationships. The nitrogen atom of the sulfonamide is a key site for derivatization, commonly through N-alkylation and N-arylation reactions.

N-Alkylation: A variety of methods exist for the N-alkylation of sulfonamides. The "borrowing hydrogen" approach utilizes alcohols as alkylating agents in the presence of a metal catalyst, offering an environmentally benign route with water as the only byproduct acs.org. Manganese(I) PNP pincer precatalysts have been shown to be effective for the N-alkylation of sulfonamides with both benzylic and primary aliphatic alcohols acs.org. Another method involves the use of alkyl halides, where the sulfonamide is supported on an anion exchange resin and reacted with the alkyl halide in an alcoholic medium to yield mono-N-alkylated products in high yields tandfonline.com.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through several catalytic methods. Copper-catalyzed N-arylation of sulfonamides with arylboronic acids in water under ligand-free conditions provides an efficient and environmentally friendly option organic-chemistry.org. Another approach utilizes a photosensitized nickel catalysis for the C-N bond formation between sulfonamides and aryl electrophiles princeton.edu. Transition-metal-free methods have also been developed, such as the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride, which proceeds under mild conditions and tolerates a range of functional groups nih.gov.

The table below summarizes various derivatization approaches for the sulfonamide moiety:

Reaction TypeReagentsCatalyst/ConditionsProduct
N-AlkylationAlcoholMn(I) PNP pincer precatalystN-Alkylsulfonamide
N-AlkylationAlkyl HalideAnion exchange resinN-Alkylsulfonamide
N-ArylationArylboronic AcidCopper catalyst, WaterN-Arylsulfonamide
N-ArylationAryl ElectrophilePhotosensitized Nickel catalystN-Arylsulfonamide
N-Arylationo-Silylaryl TriflateCesium FluorideN-Arylsulfonamide

Quinolone Ring System Modifications and Substituent Effects (e.g., at C-7, N-1)

Modifications to the quinolone ring system, particularly at the C-7 and N-1 positions, are known to significantly influence the biological activity of quinolone-based compounds acs.org.

C-7 Position: The substituent at the C-7 position of the quinolone ring has a profound impact on the compound's antibacterial potency and pharmacological properties wisdomlib.org. The introduction of a fluorine atom at the C-6 position and a heterocyclic ring, such as piperazine or pyrrolidine, at the C-7 position were critical modifications that led to the development of broad-spectrum fluoroquinolone antibiotics nih.gov. Studies have shown that substitution with either piperazine or pyrrolidine heterocycles at C-7 can result in similar activity against mycobacteria acs.org. The nature of the C-7 substituent can alter the drug's ability to bind to its target enzymes, DNA gyrase and topoisomerase IV, and can also affect its spectrum of activity wisdomlib.org.

N-1 Position: The substituent at the N-1 position also plays a crucial role in determining the biological activity. For instance, the antimycobacterial activity imparted by the N-1 substituent has been shown to follow the order: tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl acs.org. The N-1 cyclopropyl group, in particular, has been associated with enhanced lethal activity of fluoroquinolones nih.gov.

Substituent Effects: The interplay between substituents at different positions can lead to complex effects on the molecule's properties. For example, the fusion of the N-1 and C-8 substituents into a ring, as seen in levofloxacin (B1675101), can reduce the lethal activity of the compound in the absence of protein synthesis, with the extent of this reduction being dependent on the C-7 ring structure nih.govresearchgate.net. Energy minimization modeling has suggested that steric interactions between N-1 and C-8 substituents can influence the planarity of the quinolone core and restrict the rotational freedom of the C-7 ring, thereby affecting the drug's activity nih.govresearchgate.net.

The following table highlights the influence of substituents at key positions of the quinolone ring:

PositionSubstituentEffect on Biological Activity
C-7Piperazine/PyrrolidineInfluences antibacterial potency and spectrum of activity acs.orgwisdomlib.org.
N-1CyclopropylEnhances lethal activity nih.gov.
N-1Various Alkyl/Aryl GroupsModulates antimycobacterial activity acs.org.
N-1/C-8Fused RingCan reduce lethal activity depending on the C-7 substituent nih.govresearchgate.net.

Development of Hybrid Structures Incorporating the Fluoroquinoline-Sulfonamide Motif

The strategy of creating hybrid molecules by combining two or more pharmacophores into a single entity is a promising approach in drug discovery to address challenges such as drug resistance nih.govencyclopedia.pub. The hybridization of a fluoroquinolone moiety with a sulfonamide has been explored to develop new antibacterial agents nih.govmdpi.com.

Rationale for Hybridization: Quinolones and sulfonamides are both well-established classes of antibacterial agents with distinct mechanisms of action. Quinolones target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, while sulfonamides inhibit dihydropteroate (B1496061) synthase, an enzyme involved in the bacterial folate biosynthesis pathway nih.gov. By combining these two pharmacophores, it is hypothesized that the resulting hybrid molecule could exhibit a dual mode of action, potentially leading to enhanced efficacy and a reduced likelihood of resistance development nih.govnih.gov.

Synthetic Strategies for Hybrid Structures: The synthesis of quinoline-sulfonamide hybrids typically involves linking the two core moieties through a suitable linker. One common approach is the acylation of an aminoquinoline with a benzenesulfonyl chloride derivative nih.gov. For example, 8-aminoquinoline can be reacted with 4-chlorobenzenesulfonyl chloride in the presence of pyridine to yield 4-chloro-N-(quinolin-8-yl)benzenesulfonamide nih.gov.

Another strategy involves the condensation of a quinoline derivative containing an acid chloride with an amino-substituted sulfonamide cbijournal.com. Ciprofloxacin (B1669076), a well-known fluoroquinolone, has been used as a scaffold to create hybrid molecules with various sulfonamides, such as sulfaguanidine, sulfaclozine, and sulfadiazine, using different linkers mdpi.com. These synthetic approaches allow for the creation of a diverse library of hybrid compounds for biological evaluation researchgate.net.

The table below outlines a general approach to the synthesis of quinoline-sulfonamide hybrids:

StepReactantsReagents/ConditionsProduct
1Aminoquinoline, Benzenesulfonyl ChloridePyridine, DichloromethaneQuinoline-Sulfonamide Hybrid
2Quinolone Carboxylic AcidThionyl ChlorideQuinolone Acyl Chloride
3Quinolone Acyl Chloride, AminosulfonamidePyridineQuinoline-Sulfonamide Hybrid

Elucidation of Biological Activities of 6 Fluoroquinoline 3 Sulfonamide Derivatives

Antimicrobial Activity Research

The hybridization of distinct pharmacophores into a single molecular entity is a contemporary strategy in drug discovery aimed at overcoming antimicrobial resistance. The 6-fluoroquinolone-3-sulfonamide scaffold represents such a chimeric design, combining the structural features of fluoroquinolone antibiotics and sulfonamides. This design anticipates a molecule with a broad spectrum of activity and potentially multiple mechanisms of action.

Derivatives of 6-fluoroquinoline-3-sulfonamide are anticipated to possess broad-spectrum antibacterial activity, a characteristic inherited from their parent moieties. Fluoroquinolones are well-established for their potent bactericidal effects against a wide range of both Gram-negative and Gram-positive bacteria. nih.govwikipedia.org The introduction of a fluorine atom at the 6-position, a hallmark of the fluoroquinolone class, significantly enhances potency against Gram-negative bacteria. nih.gov Subsequent generations of fluoroquinolones have expanded this activity to demonstrate improved efficacy against Gram-positive organisms, including streptococci and staphylococci. nih.govnih.gov For instance, fluoroquinolones like levofloxacin (B1675101) and ciprofloxacin (B1669076) show potent activity against Haemophilus influenzae, Salmonella, Streptococcus pneumoniae, and various Enterobacteriaceae. nih.gov

Sulfonamides also exhibit broad-spectrum bacteriostatic activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The combination of these two classes in a hybrid molecule, such as a quinoline-sulfonamide derivative, has been shown to yield compounds with significant antimicrobial potential. nih.gov Research on such hybrids has demonstrated notable activity against strains like E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov

The potency of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Representative Antibacterial Activity of Fluoroquinolones and Quinolone-Sulfonamide Derivatives

This table compiles representative data for the parent compound classes to illustrate the expected potency of a hybrid molecule. Note that specific values for "this compound" itself are not provided in the search results, but the data indicates the potential activity.

Compound Class/DerivativeBacterial StrainGram TypeMIC (µg/mL)Source
Fluoroquinolones (Ciprofloxacin)E. coliGram-Negative0.125 nih.gov
Fluoroquinolones (Ciprofloxacin)P. aeruginosaGram-Negative1 nih.gov
Fluoroquinolones (Levofloxacin)S. pneumoniaeGram-Positive0.5 - 2 nih.gov
Quinolone-sulfamethazine hybrid (3l)E. coliGram-Negative7.812 nih.gov
Quinolone-sulfamethazine hybrid (3l)S. aureusGram-Positive- nih.gov
Quinolone-sulfamethazine hybrid (3l)P. aeruginosaGram-Negative- nih.gov

The this compound structure is designed to function as a dual-action or multi-target antimicrobial agent, engaging with at least two distinct and essential bacterial pathways.

The fluoroquinolone portion of the molecule directly inhibits bacterial DNA synthesis by targeting type II topoisomerase enzymes, specifically DNA gyrase. wikipedia.orgnih.gov DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and repair. nih.gov The enzyme works by creating a transient double-stranded break in the DNA, allowing another segment of DNA to pass through, and then resealing the break. nih.gov Fluoroquinolones bind to the complex of DNA and gyrase, stabilizing it and preventing the resealing of the DNA strands. nih.govresearchgate.net This action blocks the progression of the DNA replication fork, leading to an accumulation of double-strand breaks and ultimately resulting in bacterial cell death. wikipedia.orgnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones. wikipedia.orgresearchgate.net

In addition to DNA gyrase, fluoroquinolones also inhibit another type II topoisomerase, Topoisomerase IV. wikipedia.orgnih.gov The primary function of Topoisomerase IV is to separate the interlinked daughter chromosomes following DNA replication, a critical step for cell division. researchgate.net Similar to its action on DNA gyrase, the fluoroquinolone moiety traps the enzyme-DNA complex, preventing the resealing of DNA strands and leading to cell death. researchgate.net While both enzymes are often inhibited to some degree, Topoisomerase IV is generally the primary target in many Gram-positive bacteria, such as Staphylococcus aureus. wikipedia.orgnih.gov The dual targeting of both DNA gyrase and Topoisomerase IV contributes to the broad-spectrum activity of these compounds and can slow the development of resistance, as mutations in both enzymes are required for high-level resistance. nih.gov

The sulfonamide component introduces a second, distinct mechanism of action: the disruption of the folate synthesis pathway. nih.gov Bacteria, unlike mammals which acquire folate from their diet, must synthesize it de novo. wikipedia.orgpatsnap.com Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA and RNA, making this pathway essential for bacterial survival and replication. patsnap.com

The key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. nih.gov Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS. wikipedia.orgpatsnap.com By binding to the active site of the enzyme, the sulfonamide moiety of this compound would block PABA from binding, thereby halting the production of dihydropteroate and subsequent folic acid synthesis. nih.govpatsnap.com This inhibition of nucleotide synthesis leads to a bacteriostatic effect, preventing the bacteria from growing and dividing. wikipedia.org

The development of hybrid molecules like this compound is a deliberate strategy to combat the rapid emergence of antimicrobial resistance. nih.gov By designing a single compound that can inhibit multiple, unrelated cellular targets, the probability of bacteria developing resistance is significantly reduced. For a bacterium to survive, it would need to acquire simultaneous mutations in the genes for DNA gyrase, topoisomerase IV, and DHPS, which is a much less likely event than a single mutation against a single-target drug. nih.govnih.gov

This multitarget approach offers several advantages over combination therapy (administering two separate drugs). nih.gov A single hybrid molecule ensures that both pharmacophores are delivered to the site of action in a fixed ratio, potentially leading to synergistic effects and simplifying pharmacokinetic profiles. The strategy of fusing two biologically active scaffolds, such as a fluoroquinolone and a sulfonamide, has proven to be a promising avenue for developing novel antibacterial agents capable of overcoming existing resistance mechanisms. nih.govnih.gov

Evaluation of Efficacy Against Resistant Bacterial Phenotypes

Derivatives of this compound have been the subject of research to evaluate their effectiveness against bacteria that have developed resistance to conventional antibiotics. The core structure of these compounds, the quinolone ring, is known for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.govwikipedia.orgnih.gov The addition of a sulfonamide group and a fluorine atom can modulate the compound's activity and spectrum.

Bacterial resistance to fluoroquinolones, a class to which these derivatives belong, often arises from mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, and parE). nih.govfrontiersin.org These mutations reduce the binding affinity of the drug to the enzyme-DNA complex, thereby diminishing its inhibitory effect. nih.gov Another significant mechanism of resistance is the increased expression of efflux pumps, which actively transport the drug out of the bacterial cell. nih.gov

Research into novel fluoroquinolone derivatives, including those with sulfonamide moieties, aims to overcome these resistance mechanisms. Modifications to the core structure can alter the compound's interaction with the target enzymes, potentially restoring efficacy against mutated forms. Furthermore, structural changes can affect the molecule's susceptibility to efflux pumps.

Studies have shown that resistance to fluoroquinolones is a significant clinical concern, with high rates of resistance observed in pathogens like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. frontiersin.orgnih.govfrontiersin.org The development of new derivatives is a critical strategy to combat the growing threat of multidrug-resistant bacteria. nih.gov The acquisition of plasmid-mediated resistance genes, such as those encoding Qnr proteins or modifying enzymes, further contributes to the spread of resistance. nih.gov

Interactive Table:

Mechanisms of Bacterial Resistance to Fluoroquinolones
Mechanism Description Key Genes Involved Effect on Drug Efficacy
Target Enzyme Mutations Alterations in the amino acid sequence of DNA gyrase and topoisomerase IV reduce drug binding. gyrA, gyrB, parC, parE Decreased inhibition of DNA replication.
Efflux Pumps Increased expression of pumps that actively remove the drug from the bacterial cell. Various efflux pump genes Reduced intracellular drug concentration.

Synergistic Effects with Other Antimicrobial Agents

The combination of this compound derivatives with other classes of antimicrobial agents is an area of investigation aimed at enhancing therapeutic efficacy and overcoming resistance. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are of particular interest. biointerfaceresearch.com

Fluoroquinolones, in general, have been studied in combination with various other antimicrobials. For instance, synergy has been reported when ciprofloxacin is combined with antipseudomonal penicillins against Pseudomonas aeruginosa. nih.gov Similarly, combinations with fosfomycin (B1673569) have also shown synergistic effects. nih.gov However, the interaction can be complex and dependent on the specific bacterial species and the drugs involved. For example, combinations with aminoglycosides rarely show synergy against P. aeruginosa, and antagonism has been observed when ciprofloxacin is combined with chloramphenicol (B1208) against E. coli. nih.gov

For many bacterial species, including Enterobacteriaceae and staphylococci, the combination of quinolones with β-lactams or aminoglycosides often results in an indifferent effect, meaning the combined activity is no different from the more active single agent. nih.govnih.gov The primary rationale for combining fluoroquinolones with other agents is often not to achieve synergy, which can be variable, but to broaden the spectrum of activity to cover bacteria that may not be adequately inhibited by the fluoroquinolone alone. nih.gov

Research into the synergistic potential of newer derivatives, such as those incorporating a sulfonamide group, is ongoing. The goal is to identify combinations that can effectively combat multidrug-resistant infections. For example, some studies have explored the use of phytochemicals in combination with antibiotics to overcome resistance mechanisms like efflux pumps. biointerfaceresearch.com

Interactive Table:

Reported Interactions of Fluoroquinolones with Other Antimicrobial Agents
Combined Agent Target Organism Observed Interaction Reference
Antipseudomonal Penicillins Pseudomonas aeruginosa Synergy nih.gov
Fosfomycin Pseudomonas aeruginosa Synergy nih.gov
Aminoglycosides Pseudomonas aeruginosa Rarely Synergy nih.govnih.gov
β-lactams Enterobacteriaceae, Staphylococci Indifference nih.govnih.gov
Aminoglycosides Enterobacteriaceae, Staphylococci Indifference nih.gov

Anticancer Activity Research

In addition to their antimicrobial properties, fluoroquinolone derivatives have garnered interest for their potential as anticancer agents. bohrium.com Research has explored their ability to induce cell death and inhibit the proliferation of cancer cells.

Mechanisms of Antineoplastic and Antiproliferative Effects

The anticancer activity of this compound derivatives is believed to stem from several mechanisms that disrupt the normal processes of cancer cell growth and survival.

One of the primary mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is tightly regulated by a variety of proteins. Some quinoline-based sulfonamide derivatives have been shown to induce apoptosis in cancer cells. nih.gov For instance, certain synthesized N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were found to induce apoptosis in pancreatic cancer cell lines. nih.gov The process of apoptosis often involves the activation of caspases, a family of protease enzymes that execute the cell death program. Some ciprofloxacin derivatives have been shown to cause apoptosis through increased levels of caspase-3. nih.gov

The B-cell lymphoma 2 (BCL-2) family of proteins plays a crucial role in regulating apoptosis. This family includes both anti-apoptotic proteins (like BCL-2 and Mcl-1) and pro-apoptotic proteins (like Bax). nih.gov The ratio of these proteins can determine whether a cell undergoes apoptosis. Some anticancer agents work by down-regulating anti-apoptotic proteins or up-regulating pro-apoptotic proteins, thereby shifting the balance towards cell death. For example, a synthetic sulfonamide chalcone (B49325) was found to reduce the expression of the pro-apoptotic Bax protein in colorectal adenocarcinoma cells, suggesting a complex regulatory role. nih.gov

Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. Some fluoroquinolone and sulfonamide derivatives have been shown to interfere with the cell cycle, causing it to halt at specific checkpoints. bohrium.comnih.gov This cell cycle arrest prevents cancer cells from progressing through the division process, ultimately inhibiting their proliferation.

For example, certain ciprofloxacin derivatives have been found to induce G2/M cell cycle arrest in non-small cell lung cancer cells. nih.gov This effect was linked to the upregulation of p53 and p21 proteins, which are key regulators of the cell cycle. nih.gov Similarly, a new synthetic sulfonamide chalcone was shown to cause cell cycle arrest in the G2/M phase in colorectal cancer cells. nih.gov

While the primary targets of fluoroquinolones in bacteria are DNA gyrase and topoisomerase IV, these compounds can also inhibit their eukaryotic counterparts, the topoisomerase II enzymes. bohrium.comresearchgate.net Topoisomerase II is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation in eukaryotic cells. nih.gov Its inhibition can lead to the accumulation of DNA double-strand breaks, which can trigger apoptosis and cell death.

Several fluoroquinolone derivatives have demonstrated the ability to inhibit eukaryotic topoisomerase II. researchgate.netnih.gov For instance, the quinolone CP-115,953 has been identified as a potent inhibitor of eukaryotic topoisomerase II and has shown cytotoxicity against mammalian cells. nih.gov Some ciprofloxacin derivatives have also been reported to exert their anticancer effects through the inhibition of both topoisomerase I and II. nih.gov It's noteworthy that the mechanism of inhibition by fluoroquinolones in eukaryotic cells can differ from that of established topoisomerase II inhibitor chemotherapeutic agents like etoposide. researchgate.net

Interactive Table:

Anticancer Mechanisms of Fluoroquinolone and Sulfonamide Derivatives
Mechanism Description Key Molecular Targets/Pathways Outcome
Induction of Apoptosis Triggers programmed cell death in cancer cells. Caspase activation, BCL-2/Bax modulation Cancer cell death.
Cell Cycle Arrest Halts the progression of the cell division cycle. p53/p21 pathway, G2/M checkpoint Inhibition of cancer cell proliferation.
Modulation of Kinase Pathways (e.g., MAPK Pathway, VEGFR-2, EGFR, STAT3)

Derivatives of sulfonamides have been investigated as potential inhibitors of serine-threonine kinases, which are crucial in cancer treatment. nih.gov For instance, studies on 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide derivatives have shown inhibitory activity against human cyclin-dependent kinase 2 (CDK2). nih.gov The placement of the sulfonamide group on the 2-arylamino ring is critical for potency. Moving the sulfonamide group from the 4- to the 3-position on the 2-arylamino ring of O(6)-cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine led to a significant 40-fold decrease in potency against CDK2. nih.gov However, the introduction of a methylene (B1212753) group between the sulfonamide and the aryl ring did not result in a further loss of activity. nih.gov Specifically, 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide was found to be equipotent with O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine, both having an IC50 of 0.21 microM. nih.gov

Further modifications, such as N-alkylation of the sulfonamide, generally reduced CDK2 inhibitory activity. nih.gov However, the dimethylaminopropyl derivative, 1-[3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]-N-(3-dimethylaminopropyl)methanesulfonamide, was only about two times less potent, which suggests a possible interaction between the basic dimethylamino group and the kinase. nih.gov The presence of alicyclic groups on the sulfonamide resulted in IC50 values in the range of 0.5-1.5 microM. nih.gov In contrast, a bulky substituent like N-(4-tert-Butylphenyl) on the sulfonamide led to a significant decrease in activity, with an IC50 of 34 microM, indicating a potential steric hindrance within the ATP-binding domain of the kinase. nih.gov

Mitochondrial Dysfunction

Fluoroquinolone antibiotics, a class to which this compound belongs, have been shown to induce mitochondrial dysfunction. fq100.orgasm.org This can interfere with cellular energy production, a critical function of mitochondria. fq100.org The high energy requirements of neurons make them particularly susceptible to the effects of mitochondrial dysfunction. fq100.org Research indicates that fluoroquinolones can cause damage to mitochondrial DNA and may affect mammalian topoisomerase II, particularly within the mitochondria. asm.orgnih.gov

Studies on human retinal Müller cells exposed to ciprofloxacin, a type of fluoroquinolone, demonstrated negative effects on cellular metabolism and mitochondrial membrane potential. nih.gov Specifically, ciprofloxacin treatment led to a reduction in mitochondrial membrane potential, an increase in the basal oxygen consumption rate, and a decrease in mitochondrial DNA copy numbers. nih.gov It also increased the expression of apoptosis-related proteins such as CASP-3, CASP-9, and BCL2-L13. nih.gov These findings suggest that fluoroquinolones can disrupt normal mitochondrial function and trigger pathways leading to cell death. nih.gov The underlying mechanism for fluoroquinolone-induced toxicity is believed to be linked to this mitochondrial damage. asm.org

In Vitro Cytotoxicity and Antiproliferative Efficacy against Human Cancer Cell Lines (e.g., Breast, Ovarian, Lung, Melanoma, Hepatocellular Carcinoma, Leukemia)

The in vitro cytotoxic and antiproliferative efficacy of various compounds is a key indicator of their potential as anticancer agents. For instance, a novel fluorescent choline (B1196258) derivative, CFA, demonstrated dose-dependent cytotoxicity against several cancer cell lines. nih.gov The IC50 values for CFA were determined to be 200 ± 18 µM for HeLa (cervical cancer) cells and 105 ± 3 µM for MCF-7 (breast cancer) cells. nih.gov In another study, garlic-derived nanovesicles (GDNVs) showed a significant dose- and time-dependent antiproliferative effect on HeLa and PC-3 (prostate cancer) cell lines. nih.gov

The following table summarizes the cytotoxic effects of these compounds on different human cancer cell lines.

Compound/AgentCancer Cell LineCell TypeIC50 ValueReference
CFAHeLaCervical Cancer200 ± 18 µM nih.gov
CFAMCF-7Breast Cancer105 ± 3 µM nih.gov
GDNVsHeLaCervical CancerDose-dependent nih.gov
GDNVsPC-3Prostate CancerDose-dependent nih.gov

Investigation of Selectivity Profiles for Cancer Cells versus Normal Cells

A crucial aspect of developing anticancer agents is their selectivity, meaning they should be more toxic to cancer cells than to normal, healthy cells. A novel fluorescent choline derivative, CFA, has shown promising selectivity in this regard. nih.gov While it exhibited cytotoxicity towards breast (MCF-7) and cervical (HeLa) cancer cells, it was not found to be toxic to normal cell lines such as human embryonic kidney (HEK-293) cells and human dermal fibroblasts (HDFs) at the concentrations required for detection in cancer cells. nih.gov

Further investigations revealed that CFA preferentially accumulates in cancer cells over normal cells. nih.gov In co-culture experiments with fibroblasts, CFA selectively accumulated in HeLa and MCF-7 cells, while a very weak signal was observed in the fibroblasts. nih.gov This suggests that CFA has the potential to be used as a diagnostic probe to differentiate between malignant and healthy tissues due to its specific and sensitive accumulation in cancer cells. nih.gov This selectivity is a key characteristic for a potential therapeutic or diagnostic agent, as it minimizes damage to non-cancerous tissues.

Enzyme Inhibition Studies (Beyond Primary Targets)

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., CA I, CA II, CA IX, CA XII)

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. nih.gov The transmembrane isoforms CA IX and CA XII are often overexpressed in hypoxic tumors, making them attractive targets for anticancer therapies. nih.gov A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were investigated for their inhibitory activity against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov

The inhibitory activity of these compounds varied across the different isoforms. For instance, against hCA IX, three compounds (4c, 5b, and 15) showed better activity than the standard inhibitor acetazolamide (B1664987) (AAZ), which has a Ki of 25.8 nM. nih.gov In contrast, another study on pyrazolo[4,3-c]pyridine sulfonamides found that while some compounds were potent inhibitors of bacterial CAs, their activity against human isoforms varied. mdpi.com For example, against the β-CA from Burkholderia pseudomallei, the Ki values ranged from 96.4 to 788.8 nM, which is comparable to acetazolamide (Ki = 745 nM). mdpi.com

The following table presents the inhibition constants (Ki) of selected sulfonamide derivatives against various carbonic anhydrase isoforms.

CompoundCA IsoformInhibition Constant (Ki)Reference
Acetazolamide (AAZ)hCA IX25.8 nM nih.gov
Compound 10chCA IX568.8 nM nih.gov
Compound 1jE. coli β-CA94.9 nM mdpi.com
Acetazolamide (AAZ)E. coli β-CA227 nM mdpi.com
Acetazolamide (AAZ)B. pseudomallei β-CA745 nM mdpi.com

Structure-Activity Relationships for CA Inhibition

The structure-activity relationship (SAR) for the inhibition of carbonic anhydrases by sulfonamides reveals that the mode of binding and inhibitory activity are closely linked to the chemical structure of the inhibitor. researchgate.net The sulfonamide group itself is a key feature, acting as a zinc binder within the active site of the enzyme. mdpi.com The aromatic or heterocyclic part of the inhibitor molecule interacts with both hydrophilic and hydrophobic residues in the active site cavity. mdpi.com

In a study of pyrazolo[4,3-c]pyridine sulfonamides, the presence of a 4-hydroxy-6-methylpyridin moiety was found to be a key structural feature for inhibitory activity. mdpi.com For inhibition of the hCA I isoform, an N-methylpropionamide linker between the benzenesulfonamide (B165840) and the pyrazolopyridine core was shown to be favorable. mdpi.com Against the hCA II isoform, the presence of a 3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g] asm.orgnih.govoxazocine ring was beneficial for activity. mdpi.com

For benzenesulfonamides with pyrazole- and pyridazinecarboxamide tails, the presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring was found to enhance inhibitory activity against the hCA IX isoform. nih.gov These findings highlight that by modifying the "tail" portion of the sulfonamide inhibitor, it is possible to achieve isoform-selective inhibition, which is a key goal in the design of novel therapeutic agents targeting specific carbonic anhydrase isoforms. nih.gov

Computational and Chemoinformatic Approaches in 6 Fluoroquinoline 3 Sulfonamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds.

In the context of 6-Fluoroquinoline-3-sulfonamide research, QSAR models can be developed to predict its potential antibacterial, anticancer, or other therapeutic activities. nih.gov The process typically involves compiling a dataset of structurally related compounds with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build a predictive model. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

For instance, a 3D-QSAR study on a series of sulfonamide derivatives could generate a model that highlights the importance of specific steric and electronic fields for biological activity. nih.gov Such a model for this compound and its analogs would likely underscore the significance of the fluoro group at the 6-position and the sulfonamide moiety at the 3-position of the quinoline (B57606) core. The model could reveal that specific substitutions on the sulfonamide nitrogen or other positions of the quinoline ring could enhance or diminish the predicted activity. nih.gov

A hypothetical QSAR model for a series of this compound analogs might yield an equation similar to:

Log(1/IC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3(HOMO Energy) + ...

Where IC50 is the concentration of the compound required for 50% inhibition of a biological target, LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity), Dipole Moment reflects the polarity of the molecule, and HOMO Energy is the energy of the highest occupied molecular orbital, which can relate to the molecule's reactivity.

The predictive power of QSAR models is crucial for prioritizing the synthesis of new derivatives with potentially improved activity, thereby saving time and resources in the drug discovery process. journalijar.com

Table 1: Hypothetical QSAR Descriptors and Their Impact on the Biological Activity of this compound Analogs

Descriptor CategorySpecific DescriptorPostulated Impact on ActivityRationale
Electronic Partial Charge on Sulfonamide NitrogenNegative correlationA more negative charge may indicate stronger interaction with a positively charged residue in the target's active site.
Steric Molecular VolumeOptimal rangeThe size of the molecule must be appropriate to fit within the binding pocket of the target enzyme.
Topological Wiener IndexPositive correlationThis descriptor relates to the branching of the molecule, which can influence its interaction with the target.
Hydrophobicity LogPParabolic relationshipAn optimal level of lipophilicity is required for both target binding and membrane permeability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific target protein. This technique is instrumental in understanding the molecular basis of a drug's action and can be used to screen virtual libraries of compounds for potential binders. For this compound, molecular docking studies can provide insights into its potential interactions with various biological targets, such as bacterial DNA gyrase, topoisomerase IV, or dihydropteroate (B1496061) synthase (DHPS), which are known targets of fluoroquinolones and sulfonamides, respectively. nih.gov

The docking process involves generating a multitude of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them based on their binding affinity. A successful docking study of this compound would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. nih.gov For example, the sulfonamide group might form hydrogen bonds with polar residues, while the quinoline ring could engage in hydrophobic and pi-pi interactions.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-target complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. These simulations can confirm the stability of the interactions predicted by docking and may reveal additional, transient interactions that are important for binding. nih.gov The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the evolution of intermolecular hydrogen bonds.

Table 2: Potential Molecular Interactions of this compound with a Hypothetical Target Protein as Predicted by Molecular Docking

Interacting Moiety of this compoundType of InteractionPotential Interacting Amino Acid Residue(s)
Sulfonamide group (-SO2NH2)Hydrogen BondingArginine, Lysine, Serine
Fluoro group (-F)Halogen Bonding, HydrophobicLeucine, Isoleucine
Quinoline ring systemπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan
Nitrogen atom in the quinoline ringHydrogen BondingAspartic Acid, Glutamic Acid

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. nih.gov A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov

A pharmacophore model for this compound could be generated based on its structure and known active analogs. nih.gov This model would likely include features corresponding to the sulfonamide group (hydrogen bond donor/acceptor), the fluoro group (hydrophobic/negative ionizable), and the aromatic quinoline ring (hydrophobic/aromatic). nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same pharmacophoric features. nih.gov This process, known as pharmacophore-based virtual screening, can efficiently identify structurally diverse compounds with a high probability of being active against the same biological target. researchgate.net The identified hits can then be subjected to further computational analysis, such as molecular docking and ADMET prediction, before being selected for experimental testing. researchgate.net

In Silico ADMET Prediction and Optimization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. In silico ADMET prediction tools have become an indispensable part of modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles. nih.gov

For this compound, various computational models can be used to predict its ADMET properties. nih.gov These predictions are based on its chemical structure and physicochemical properties. For example, its absorption can be estimated by predicting its solubility, permeability, and intestinal absorption. Distribution can be assessed by predicting its plasma protein binding and blood-brain barrier penetration. Metabolism can be evaluated by predicting its susceptibility to cytochrome P450 (CYP) enzymes. Excretion can be estimated by predicting its renal clearance. Toxicity can be assessed by predicting its potential for mutagenicity, carcinogenicity, and hepatotoxicity. biorxiv.orgresearchgate.net

The results of in silico ADMET predictions can guide the optimization of this compound's structure to improve its drug-like properties. For instance, if the compound is predicted to have poor oral bioavailability, modifications can be made to its structure to enhance its solubility or permeability. researchgate.net

Table 3: Hypothetical In Silico ADMET Profile for this compound

ADMET ParameterPredicted Value/ClassificationImplication
Absorption
Aqueous Solubility (logS)-3.5Moderately soluble
Caco-2 Permeability (logPapp)-5.0 cm/sModerately permeable
Human Intestinal AbsorptionHighGood potential for oral absorption
Distribution
Plasma Protein Binding>90%High binding, potentially affecting free drug concentration
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cause significant CNS side effects
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway
CYP3A4 InhibitionInhibitorPotential for drug-drug interactions
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesLikely to be excreted via the kidneys
Toxicity
AMES MutagenicityNon-mutagenicLow risk of causing genetic mutations
hERG InhibitionLow riskLow potential for cardiotoxicity
HepatotoxicityLow probabilityLow risk of liver damage

Challenges and Future Perspectives in the Development of 6 Fluoroquinoline 3 Sulfonamide Analogs

Design Strategies for Enhanced Efficacy and Specificity

A primary challenge in the development of 6-fluoroquinoline-3-sulfonamide analogs lies in optimizing their efficacy and specificity. The design of these hybrid molecules must consider the structure-activity relationships (SAR) of both the fluoroquinolone and sulfonamide components to achieve the desired therapeutic effect.

Key design strategies focus on modifications at various positions of the quinoline (B57606) ring and the sulfonamide group. For the fluoroquinolone part, the C-7 position is a critical site for modification to enhance antibacterial activity and modulate the spectrum of activity. mdpi.com The introduction of different heterocyclic moieties at this position can significantly influence the compound's interaction with its target enzymes, DNA gyrase and topoisomerase IV. mdpi.com

Molecular hybridization is another key strategy, where the this compound core is linked to other bioactive molecules to create hybrid compounds with potentially synergistic or novel activities. nih.gov This approach aims to combine the mechanisms of action of both parent molecules, which can lead to enhanced potency and a broader spectrum of activity. nih.gov

Table 1: Design Strategies for this compound Analogs

Design Strategy Rationale Expected Outcome
Modification at C-7 of the quinoline ring The C-7 substituent influences the compound's interaction with DNA gyrase and topoisomerase IV. mdpi.com Enhanced antibacterial potency and altered spectrum of activity. mdpi.com
Molecular Hybridization Combining the this compound scaffold with other bioactive molecules. nih.gov Synergistic effects, broader spectrum of activity, and potential to overcome resistance. nih.gov
Isosteric Replacements Replacing key functional groups with isosteres. Improved pharmacokinetic properties and target binding.

| Scaffold Hopping | Replacing the quinoline or sulfonamide core with a different scaffold while maintaining key binding interactions. | Discovery of novel chemical classes with similar biological activity but different physicochemical properties. |

Innovation in Addressing Resistance Mechanisms

A significant hurdle in the development of any new antimicrobial agent is the potential for bacteria to develop resistance. For sulfonamides, resistance typically arises from mutations in the gene encoding dihydropteroate (B1496061) synthase (DHPS), the target enzyme, or through the acquisition of alternative sul genes that produce a drug-insensitive form of the enzyme. nih.govnih.gov Fluoroquinolone resistance often results from mutations in the genes for DNA gyrase and topoisomerase IV. wikipedia.org

Innovations to address these resistance mechanisms are crucial. One approach is the rational design of analogs that can effectively inhibit the resistant forms of the target enzymes. A detailed understanding of the molecular basis of resistance is essential for these efforts. nih.gov

The development of hybrid molecules that have a dual mechanism of action is a promising strategy to combat resistance. nih.gov By targeting two different cellular pathways, the probability of bacteria developing simultaneous resistance to both mechanisms is significantly reduced.

Table 2: Innovations to Overcome Resistance in this compound Analogs

Resistance Mechanism Innovative Approach Rationale
Mutations in DHPS (Sulfonamide resistance) Design of analogs that bind to the mutated enzyme with high affinity. Overcoming target-based resistance. nih.gov
Acquisition of sul genes (Sulfonamide resistance) Development of inhibitors of the sul-encoded DHPS. Targeting the specific mechanism of acquired resistance. nih.gov
Mutations in DNA gyrase and topoisomerase IV (Fluoroquinolone resistance) Design of analogs with altered binding modes to the target enzymes. Circumventing resistance caused by target site mutations. wikipedia.org
Efflux Pumps Development of analogs that are poor substrates for efflux pumps or co-administration with efflux pump inhibitors. Increasing the intracellular concentration of the drug.

| Dual-Targeting Hybrid Molecules | Combining the this compound with another pharmacophore targeting a different pathway. nih.gov | Reducing the likelihood of the emergence of resistance. nih.gov |

Exploration of Novel Therapeutic Applications

While the primary focus for quinolone and sulfonamide derivatives has been on their antibacterial properties, the inherent versatility of these scaffolds allows for their exploration in other therapeutic areas. nih.govnih.gov The development of this compound analogs presents an opportunity to discover compounds with novel applications beyond infectious diseases.

Recent research has shown that some sulfonamide-bearing compounds exhibit potent anticancer activity by inducing apoptosis in cancer cells. nih.gov Similarly, certain fluoroquinolone hybrids have demonstrated potential as antitumor, anti-HIV, antifungal, and antimalarial agents. nih.gov The exploration of this compound analogs for these indications could lead to the identification of new lead compounds for a variety of diseases.

Table 3: Novel Therapeutic Applications of Quinolone and Sulfonamide Analogs

Therapeutic Area Mechanism of Action (Example) Lead Compound Class
Oncology Induction of apoptosis in cancer cells. nih.gov Sulfonamide-bearing quinazolinones. nih.gov
Antiviral (Anti-HIV) Inhibition of viral replication. nih.gov Fluoroquinolone hybrids. nih.gov
Antifungal Disruption of fungal cell wall synthesis or function. nih.gov Fluoroquinolone hybrids. nih.gov

| Antimalarial | Inhibition of parasitic growth. nih.gov | Fluoroquinolone hybrids. nih.gov |

Advanced Synthetic Methodologies for Scaffold Diversity

The generation of a diverse library of this compound analogs for biological screening requires efficient and versatile synthetic methodologies. Traditional methods for the synthesis of sulfonamides can have limitations, and there is a continuous need for the development of more advanced and sustainable approaches. researchgate.net

Modern synthetic chemistry offers a range of techniques to create molecular diversity. These include combinatorial chemistry, diversity-oriented synthesis, and the use of novel catalysts and reaction conditions to facilitate the construction of complex molecules. researchgate.net The development of eco-friendly and efficient methods for the synthesis of the this compound scaffold is a key area of research. researchgate.net

Table 4: Synthetic Methodologies for Sulfonamide Scaffold

Methodology Description Advantages
Classical Synthesis Reaction of a sulfonyl chloride with an amine. Well-established and widely used.
Catalytic Methods Use of catalysts to promote the formation of the sulfonamide bond. researchgate.net Milder reaction conditions and improved yields. researchgate.net
Multi-component Reactions Combining three or more reactants in a single step to generate complex molecules. High efficiency and atom economy.

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, allowing for easy purification and automation. | Suitable for the generation of large compound libraries. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroquinoline-3-sulfonamide
Reactant of Route 2
6-Fluoroquinoline-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.